Product packaging for 4-[(Isopropylamino)sulfonyl]benzoic acid(Cat. No.:CAS No. 10252-66-1)

4-[(Isopropylamino)sulfonyl]benzoic acid

Cat. No.: B086342
CAS No.: 10252-66-1
M. Wt: 243.28 g/mol
InChI Key: PBAHLISBEZVUFP-UHFFFAOYSA-N
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Description

4-[(Isopropylamino)sulfonyl]benzoic acid is a recognized and selective inhibitor of Histone Deacetylase 8 (HDAC8), a class I zinc-dependent HDAC isoform. Its primary research value lies in its mechanism of action, where it chelates the zinc ion within the active site of HDAC8, thereby potently and selectively inhibiting its deacetylase activity. This compound has been identified as a valuable chemical probe for dissecting the unique biological functions of HDAC8, which is implicated in various disease states. Research utilizing this inhibitor has been pivotal in investigating the role of HDAC8 in specific contexts, such as neuroblastoma pathogenesis and T-cell activation and lymphoma . By selectively targeting HDAC8, researchers can explore its distinct contributions to transcriptional regulation, cell cycle progression, and cytoskeletal dynamics, distinguishing its effects from other HDAC family members. The isopropyl-sulfonamide moiety is a key structural feature contributing to its selectivity profile. Consequently, this compound serves as a critical tool in oncology research, epigenetics, and molecular pharmacology for validating HDAC8 as a therapeutic target and for elucidating its role in cellular processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO4S B086342 4-[(Isopropylamino)sulfonyl]benzoic acid CAS No. 10252-66-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(propan-2-ylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-7(2)11-16(14,15)9-5-3-8(4-6-9)10(12)13/h3-7,11H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAHLISBEZVUFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10252-66-1
Record name 4-[(propan-2-yl)sulfamoyl]benzoic acid
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Synthetic Methodologies and Derivatization Strategies for 4 Isopropylamino Sulfonyl Benzoic Acid

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-[(isopropylamino)sulfonyl]benzoic acid, the analysis logically breaks the molecule down at the sulfonamide bond (C-N bond).

This disconnection reveals two primary precursors:

4-(Chlorosulfonyl)benzoic acid : This molecule provides the benzoic acid and sulfonyl group. It is a key intermediate that can be synthesized from toluene (B28343) through chlorosulfonation, followed by oxidation of the methyl group.

Isopropylamine : This simple primary amine provides the isopropylamino moiety of the target molecule.

The forward synthesis, therefore, involves the reaction of these two key precursors to form the sulfonamide linkage. This approach is the most direct and common method for preparing this class of compounds.

Direct Synthetic Routes to this compound

The direct synthesis of this compound predominantly relies on the formation of the sulfonamide bond from a sulfonyl chloride.

The most conventional method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. cbijournal.comijarsct.co.in In the case of this compound, this involves the reaction of 4-(chlorosulfonyl)benzoic acid with isopropylamine. google.com

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. cbijournal.com The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond. The reaction is generally efficient and yields the desired product in high purity.

General Reaction Scheme: HOOC-C₆H₄-SO₂Cl + (CH₃)₂CHNH₂ → HOOC-C₆H₄-SO₂NHCH(CH₃)₂ + HCl

This pathway is highly versatile and is the foundation for creating a wide range of sulfonamide derivatives by simply varying the amine reactant. researchgate.net

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. For sulfonamide synthesis, several green chemistry approaches have been explored to minimize waste, reduce the use of hazardous solvents, and improve energy efficiency. mdpi.com

One prominent method is the use of ultrasound irradiation . bohrium.comnih.gov Ultrasound-promoted synthesis can significantly accelerate reaction rates, often leading to higher yields in shorter time frames and under milder conditions (e.g., at room temperature). bohrium.comworldscientificnews.com These reactions can sometimes be performed in greener solvents like ethanol (B145695) or even water, reducing the reliance on volatile organic compounds. mdpi.combohrium.com

Another green approach involves performing the reaction in water using a simple inorganic base like sodium carbonate as the HCl scavenger. mdpi.com This method eliminates the need for organic solvents and potentially toxic organic bases, simplifying the work-up procedure to simple filtration. Furthermore, solvent-free synthesis of sulfonamides has been reported, often utilizing reusable catalysts like zinc oxide nanoparticles, which aligns with the principles of green chemistry by minimizing solvent waste. cbijournal.com

Synthesis of Analogs and Derivatives of this compound

The synthesis of analogs and derivatives allows for the systematic investigation of structure-activity relationships. Modifications can be targeted at either the amine portion or the aromatic ring.

The isopropylamino group can be readily replaced with a wide variety of other amine-containing structures to generate a library of analogs. The core synthetic strategy remains the reaction of 4-(chlorosulfonyl)benzoic acid with a different primary or secondary amine. researchgate.net This allows for the introduction of diverse functionalities, including:

Aliphatic amines : Linear (e.g., butylamine), branched, and cyclic (e.g., cyclohexylamine) amines can be used to explore the effects of steric bulk and lipophilicity. acs.orgnih.gov

Aromatic amines : Aniline and its derivatives can be employed to introduce different electronic and structural properties.

Heterocyclic amines : Amines containing heterocyclic rings (e.g., morpholine, piperidine) are commonly used in medicinal chemistry to modulate properties like solubility and receptor binding.

This modular approach is highly efficient for creating diverse chemical libraries for various research applications. nih.gov

Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂), cyano (-CN), or halo (-Cl, -Br) groups withdraw electron density from the aromatic ring. This stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the benzoic acid (i.e., lowering its pKa). libretexts.orglibretexts.org

Electron-Donating Groups (EDGs) : Substituents like methoxy (B1213986) (-OCH₃) or alkyl (-CH₃) groups donate electron density to the ring. This destabilizes the carboxylate anion, making the benzoic acid less acidic (i.e., raising its pKa). libretexts.orglibretexts.org

The quantitative effect of these substituents on the acidity of benzoic acid is well-described by the Hammett equation , which provides a linear free-energy relationship. viu.caviu.ca The equation is log(K/K₀) = σρ, where K is the dissociation constant of the substituted acid, K₀ is for benzoic acid, σ is the substituent constant, and ρ is the reaction constant.

Below is a table illustrating the effect of various para-substituents on the pKa of benzoic acid, demonstrating these electronic effects.

Data sourced from studies on substituted benzoic acids. libretexts.orgopenstax.org

Novel Linker and Bridging Strategies for Derivative Synthesis

The bifunctional nature of this compound, possessing both a carboxylic acid and a sulfonamide moiety, makes it an attractive candidate for use as a linker or bridging molecule in the synthesis of more complex derivatives. The carboxylic acid group can be readily converted into an amide, ester, or other functionalities, while the sulfonamide nitrogen can also be further substituted, allowing for the connection of two or more molecular fragments.

While specific examples detailing the use of this compound as a linker are not extensively documented in the literature, the principles of bifunctional linker chemistry can be applied. For instance, the carboxylic acid can be activated and reacted with an amino-functionalized molecule, and the sulfonamide portion can be reacted with a suitable electrophile to link to another molecular entity. This strategy is commonly employed in the synthesis of molecules for a variety of applications, including drug-linker conjugates and materials science.

The general strategy for utilizing a bifunctional molecule like this compound as a linker involves sequential or orthogonal protection and deprotection steps to selectively react at either the carboxylic acid or the sulfonamide group. This allows for the controlled assembly of complex molecules where this compound acts as a central scaffold.

Table 1: Potential Linker and Bridging Reactions

Functional Group Reaction Type Reactant Product
Carboxylic Acid Amide Coupling R-NH₂ R-NHCO-Ar-SO₂NH-iPr
Carboxylic Acid Esterification R-OH R-OCO-Ar-SO₂NH-iPr
Sulfonamide N-Alkylation R-X (alkyl halide) HOOC-Ar-SO₂N(R)-iPr

Note: Ar represents the benzene (B151609) ring of the benzoic acid moiety.

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

The structural features of this compound position it as a valuable intermediate in the synthesis of complex molecular architectures. Its rigid aromatic core, coupled with the hydrogen bonding capabilities of the sulfonamide and carboxylic acid groups, can be exploited in the design of supramolecular assemblies and macrocycles.

Although the direct application of this compound in the synthesis of intricate, named molecular architectures is not widely reported, its potential is evident from the chemistry of analogous compounds. For example, related sulfonamidobenzoic acids have been used to construct macrocyclic structures and polymers. researchgate.net The synthesis of such architectures would typically involve the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, which can then undergo reaction with a suitable difunctional molecule to form a larger cyclic or polymeric structure.

The general approach to synthesizing complex architectures from this compound would involve multi-step synthetic sequences. These could include protection of one functional group while the other is being reacted, followed by deprotection and further functionalization. This allows for the stepwise construction of complex molecules where the this compound unit is a fundamental building block.

Table 2: Representative Synthetic Transformations for Complex Architectures

Starting Material Reagents Intermediate/Product Potential Architecture
This compound 1. SOCl₂ 2. H₂N-R-NH₂ Diamide derivative Polyamide
This compound 1. Protection of COOH 2. R-X, Base 3. Deprotection N-substituted derivative Functionalized monomer

Advanced Spectroscopic and Analytical Characterization of 4 Isopropylamino Sulfonyl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of functional groups.

For a compound like 4-[(Isopropylamino)sulfonyl]benzoic acid, ¹H NMR would reveal distinct signals for the aromatic protons on the benzene (B151609) ring, the proton on the sulfonamide nitrogen (N-H), the methine proton of the isopropyl group (CH), and the methyl protons of the isopropyl group (CH₃). The aromatic protons typically appear as two doublets in the downfield region (around 7.5-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration. The isopropyl group would show a septet for the single CH proton and a doublet for the six equivalent methyl protons.

¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton. For the 4-(sulfamoyl)benzoic acid core, distinct signals for the carboxyl carbon, the four different aromatic carbons, and the carbons of the alkyl substituent would be observed. In the case of Probenecid (B1678239), experimental ¹³C NMR data confirms these assignments. researchgate.net The chemical shifts for the isopropyl group in this compound would differ from the propyl groups in Probenecid, providing a clear point of structural differentiation.

Table 1: Representative ¹³C NMR Chemical Shifts for Probenecid Data serves as a reference for the 4-(N-alkylsulfamoyl)benzoic acid scaffold. researchgate.net

Carbon Atom AssignmentExperimental Chemical Shift (ppm) in Acetone
Carboxyl (C=O)166.5
Aromatic C-SO₂145.5
Aromatic C-COOH133.4
Aromatic CH (ortho to COOH)130.3
Aromatic CH (ortho to SO₂)126.7
N-CH₂52.7
CH₂-CH₃22.0
CH₃11.4

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

For this compound (molar mass: 257.29 g/mol ), high-resolution mass spectrometry would confirm its elemental composition with high accuracy. Under electron ionization (EI), the molecule would likely undergo characteristic fragmentation. The analysis of Probenecid (molar mass: 285.36 g/mol ) provides a model for these fragmentation pathways. nist.gov Common fragmentation patterns for this class of compounds include:

Loss of the alkyl groups from the nitrogen atom.

Cleavage of the C-S bond, separating the sulfonyl group from the benzene ring.

Cleavage of the S-N bond.

Decarboxylation (loss of CO₂) from the benzoic acid moiety.

The mass spectrum of Probenecid shows a characteristic base peak at m/z 242, corresponding to the loss of the propyl group (C₃H₇), and another significant peak at m/z 185, resulting from the cleavage of the S-N bond. nist.govmzcloud.org Similar fragmentation would be expected for the isopropyl derivative, allowing for its structural confirmation.

Table 2: Key Mass Fragments for Probenecid (Electron Ionization) Illustrative for the fragmentation of the 4-(N-alkylsulfamoyl)benzoic acid core. nist.govnih.gov

m/zProposed Fragment Identity
285[M]⁺ (Molecular Ion)
242[M - C₃H₇]⁺
185[HOOC-C₆H₄-SO₂]⁺
121[HOOC-C₆H₅]⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Vibrational and electronic spectroscopies provide valuable information about the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group has a characteristic absorption frequency. For this compound, the IR spectrum would display key absorption bands confirming its structure. These include:

A broad O-H stretching band from the carboxylic acid group (~2500-3300 cm⁻¹).

A sharp C=O stretching band from the carboxylic acid (~1700 cm⁻¹).

An N-H stretching band from the sulfonamide group (~3300 cm⁻¹).

Asymmetric and symmetric S=O stretching bands from the sulfonyl group (~1350 cm⁻¹ and ~1160 cm⁻¹, respectively).

C-H stretching bands from the aromatic and alkyl groups (~2850-3100 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy analyzes the electronic transitions within a molecule. It is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The benzoic acid moiety in this compound is the primary chromophore. In ethanol (B145695), Probenecid exhibits absorption maxima at approximately 227 nm and 247 nm, which are characteristic of the electronic transitions within the substituted benzene ring. nih.gov A similar UV-Vis profile would be expected for this compound. ijacskros.commhlw.go.jp

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions (e.g., Hirshfeld Analysis)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the physical properties of the solid.

For sulfonamides, hydrogen bonding is a dominant intermolecular interaction. nih.gov In the solid state of this compound, strong hydrogen bonds are expected between the carboxylic acid groups (forming dimers) and between the sulfonamide N-H donor and a suitable acceptor, such as a sulfonyl or carboxyl oxygen atom.

Hirshfeld Surface Analysis: This is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal structure. researchgate.net The Hirshfeld surface is mapped with properties like dnorm (which highlights regions of close intermolecular contact), shape index, and curvedness. researchgate.netmdpi.com For sulfonamides, Hirshfeld analysis typically reveals that H···H, O···H/H···O, and C···H/H···C contacts make the most significant contributions to the crystal packing, quantifying the importance of van der Waals forces and hydrogen bonding. nih.govnih.gov Red spots on the dnorm surface indicate close contacts, corresponding to hydrogen bonds and other strong interactions. mdpi.com

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC, HPTLC, RP-HPLC)

Chromatography is a cornerstone of analytical chemistry, essential for separating, identifying, and quantifying the components of a mixture. It is widely used for purity assessment and quality control of pharmaceutical compounds.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase (RP-HPLC) mode, is the most common method for analyzing compounds like this compound. ajphr.com A typical RP-HPLC method would use a C18 stationary phase with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol), with detection by UV absorbance. rsc.org This technique is highly effective for separating the main compound from any impurities or degradation products. veeprho.com

Gas Chromatography (GC): Due to the low volatility and polar nature of the carboxylic acid and sulfonamide groups, GC analysis of this compound typically requires a derivatization step. scirp.orgresearchgate.net The carboxylic acid is often converted to a more volatile ester (e.g., a methyl ester) prior to injection. When coupled with a mass spectrometer (GC-MS), this method provides excellent separation and definitive identification of the analyte and related substances. documentsdelivered.com

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique that offers advantages in terms of speed and the ability to run multiple samples simultaneously. For Probenecid, HPTLC methods have been developed using silica (B1680970) gel plates and a mobile phase mixture such as chloroform, acetonitrile, and toluene (B28343). ijpsonline.comresearchgate.net Detection is typically performed by scanning the plate with a densitometer at a specific UV wavelength (e.g., 266 nm). ijpsonline.com

Other Advanced Analytical Methods (e.g., Electroanalytical Methods, Spectrofluorimetry, Differential Scanning Calorimetry, Surface Enhanced Raman Spectrometry)

Beyond the core techniques, several other advanced methods can provide further characterization.

Electroanalytical Methods: Techniques like voltammetry can be used for the determination of sulfonamides. benthamdirect.comeurekaselect.com These methods are based on the oxidation or reduction of the analyte at an electrode surface and are known for their high sensitivity, rapid response, and low cost. tandfonline.com The electrochemical behavior is often dependent on the specific structure of the sulfonamide.

Spectrofluorimetry: Some sulfonamides exhibit native fluorescence or can be derivatized to form fluorescent products. Spectrofluorimetry is a highly sensitive and selective technique for quantification. Analytical procedures for Probenecid have been developed based on this method. nih.gov

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine physical properties like melting point, purity, and polymorphism. DSC analysis of Probenecid salts has been used to characterize their thermal behavior and stability. mdpi.com

Surface-Enhanced Raman Spectrometry (SERS): SERS is a highly sensitive vibrational spectroscopy technique that enhances the Raman signal of molecules adsorbed on nanostructured metal surfaces (typically silver or gold). rsc.orgspiedigitallibrary.org It can provide fingerprint-like spectra for trace-level detection of sulfonamides in complex matrices. researchgate.netnih.gov The presence of the sulfonamide group often facilitates the interaction with the metal surface, leading to significant signal enhancement. rsc.orgnih.gov

Predicted Collision Cross Section (CCS) Values and Their Analytical Implications

Ion mobility-mass spectrometry (IM-MS) is an emerging technique that separates ions based on their size, shape, and charge in the gas phase. The collision cross section (CCS) is a key parameter derived from these measurements, representing the effective area of the ion as it tumbles and drifts through a buffer gas.

The analytical implications of CCS values are significant:

Increased Confidence in Identification: Combining CCS data with accurate mass and retention time provides an additional dimension of confirmation for compound identification, reducing ambiguity.

Isomer Separation: IM-MS can separate isomers that are indistinguishable by mass spectrometry alone.

Structural Insight: CCS values are related to the three-dimensional structure of the ion in the gas phase.

The integration of CCS prediction and measurement into analytical workflows represents a significant advancement in the confident characterization of complex molecules like this compound.

Chemical Reactivity and Transformation Mechanisms of 4 Isopropylamino Sulfonyl Benzoic Acid

Reactions Involving the Sulfonamide Moiety

The sulfonamide group (-SO₂NH-) in 4-[(Isopropylamino)sulfonyl]benzoic acid is a key site for chemical transformations. The nitrogen atom, bearing a lone pair of electrons, can act as a nucleophile, while the sulfur-nitrogen bond can be cleaved under certain conditions.

One of the primary reactions of the sulfonamide moiety is N-alkylation. The hydrogen atom on the nitrogen is acidic and can be removed by a base, forming a sulfonamidate anion. This anion is a potent nucleophile that can react with alkylating agents. For instance, in the synthesis of the related compound Probenecid (B1678239), 4-carboxybenzenesulfonamide is N,N-dialkylated with n-propyl bromide in the presence of a base like sodium hydroxide (B78521). google.com A similar mono-N-alkylation with an isopropyl group is a key step in the formation of this compound. Further alkylation of the secondary amine in this compound is also conceivable under appropriate basic conditions. Various methods for the N-alkylation of sulfonamides have been developed, including using alkyl halides with anion exchange resins or employing transition metal catalysts with alcohols as alkylating agents. tandfonline.comacs.org

Another potential transformation is the hydrolysis of the sulfonamide bond, although this typically requires harsh acidic or basic conditions and high temperatures. The S-N bond in sulfonamides is generally stable, contributing to their use as protecting groups in organic synthesis.

The sulfonamide group can also undergo reductive cleavage. Strong reducing agents can cleave the sulfur-nitrogen bond. For example, the reduction of aromatic sulfonamides has been achieved using reagents like magnesium in methanol (B129727), which can lead to the cleavage of both the N-S and C-S bonds. acs.orgnih.gov

Reaction Type Reagents and Conditions Product Type Notes
N-AlkylationAlkyl halide, Base (e.g., NaOH, K₂CO₃)N,N-disubstituted sulfonamideThe acidity of the N-H proton facilitates this reaction.
N-AlkylationAlcohol, Transition metal catalyst (e.g., Mn, Fe)N,N-disubstituted sulfonamideA "borrowing hydrogen" methodology. acs.orgionike.com
Reductive CleavageStrong reducing agents (e.g., Li/NH₃, Mg/MeOH)Amine and sulfinic acid derivativesCleavage of the stable S-N and/or C-S bond. acs.orgnih.govacs.org
HydrolysisStrong acid or base, heatSulfonic acid and isopropylamineGenerally requires harsh conditions.

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a wide range of reactions, including deprotonation, esterification, and conversion to other acid derivatives.

The most fundamental reaction is its acidic dissociation in the presence of a base to form a carboxylate salt. The acidity of the benzoic acid ring is influenced by the substituents on the ring. The electron-withdrawing sulfonamide group at the para position increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid by stabilizing the negative charge of the carboxylate anion. libretexts.org The formation of salts with various bases is a common reaction, as seen with the related compound Probenecid. mdpi.com

Esterification is a key reaction of the carboxylic acid group. This can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. ijpsjournal.comgoogle.com For example, the synthesis of methyl 4-sulfamoylbenzoate is accomplished by reacting 4-carboxy benzene (B151609) sulfonamide with methanol and sulfuric acid. ijpsjournal.com A similar reaction with isopropanol (B130326) would yield the isopropyl ester of the title compound. Numerous other methods for esterification exist, including the use of coupling agents or conversion to an acid chloride followed by reaction with an alcohol. organic-chemistry.org

The carboxylic acid can also be converted into an acid chloride, typically by reacting with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This acid chloride is a highly reactive intermediate that can be used to synthesize amides by reacting with amines, or esters by reacting with alcohols. The synthesis of Probenecid can proceed through the formation of 4-(chlorosulfonyl)benzoyl chloride, which then reacts with dipropylamine. nih.gov

Reaction Type Reagents and Conditions Product Type Notes
Salt FormationBase (e.g., NaOH, amines)Carboxylate saltThe acidity is enhanced by the p-sulfonamide group. libretexts.orgmdpi.com
EsterificationAlcohol, Acid catalyst (e.g., H₂SO₄)EsterA common and straightforward transformation. ijpsjournal.comgoogle.com
Acid Chloride FormationThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)Acid chlorideCreates a more reactive intermediate for further synthesis.
Amide FormationAmine, Coupling agent or via acid chlorideAmideA fundamental reaction for building larger molecules.

Oxidation and Reduction Pathways

The potential for oxidation and reduction of this compound depends on the specific reagents and conditions employed. The molecule has several sites that could be susceptible to these transformations.

The aromatic ring is generally resistant to oxidation due to its stability. However, under very harsh conditions with strong oxidizing agents, the ring can be cleaved. The isopropyl group attached to the sulfonamide nitrogen could potentially be oxidized, although this is not a common reaction pathway.

Reduction of the carboxylic acid group to a primary alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The sulfonamide group is generally stable to these reagents, allowing for selective reduction of the carboxyl group.

The sulfonamide group itself can be reduced, leading to the cleavage of the sulfur-nitrogen bond, as mentioned previously. acs.orgnih.govacs.org Reduction of aromatic sulfonamides can also sometimes lead to the formation of sulfinamides under specific conditions. psu.edu The nitro-substituted precursor to a related compound, alkyl 4-nitro-2-sulfamoylbenzoate, is readily reduced to the corresponding amine using hydrogen and a palladium-on-carbon catalyst, highlighting the susceptibility of nitro groups to reduction without affecting the sulfonamide or ester functionalities. documentsdelivered.comsci-hub.se

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzoic Acid Ring

The benzoic acid ring in this compound is deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing groups: the carboxylic acid and the N-isopropylsulfamoyl group. wikipedia.orgnumberanalytics.com Both of these groups are meta-directing. numberanalytics.comquora.com Therefore, any electrophilic substitution reaction, such as nitration, halogenation, or sulfonation, would be expected to occur slowly and at the positions meta to both the carboxylic acid and the sulfonamide group (i.e., the 3- and 5-positions). The deactivating effect of these two groups makes such reactions challenging to perform.

Nucleophilic aromatic substitution on the ring is generally not favored as there are no good leaving groups attached to the aromatic ring. For this type of reaction to occur, a leaving group (like a halogen) and strong activation by electron-withdrawing groups are typically required.

Reaction Type Directing Effect Reactivity Notes
Electrophilic Aromatic SubstitutionMeta-directingDeactivatedBoth -COOH and -SO₂NHR are deactivating, meta-directing groups. numberanalytics.comquora.com
Nucleophilic Aromatic SubstitutionNot applicableVery lowNo suitable leaving group on the aromatic ring.

Reaction Kinetics and Mechanistic Studies

There is a lack of specific kinetic and mechanistic studies published for reactions involving this compound. However, the mechanisms of its reactions can be inferred from the well-established mechanisms of its constituent functional groups.

The N-alkylation of the sulfonamide likely proceeds via an Sₙ2 mechanism, where the sulfonamidate anion acts as the nucleophile attacking the alkyl halide. The kinetics of this reaction would be expected to be second order, depending on the concentrations of both the sulfonamidate and the alkylating agent.

The acid-catalyzed esterification of the carboxylic acid group follows a well-understood nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. This is typically a reversible process, and the reaction is driven to completion by removing the water formed.

Mechanistic studies on the reduction of aromatic sulfonamides suggest that the reaction can proceed through a double reductive cleavage of both the N-S and C-S bonds, particularly with reagents like Mg-MeOH. acs.orgnih.gov The exact pathway can be influenced by the substitution pattern on the aromatic ring.

Computational Chemistry and Molecular Modeling of 4 Isopropylamino Sulfonyl Benzoic Acid

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can elucidate the distribution of electrons and predict various molecular properties, offering insights into the reactivity and stability of 4-[(isopropylamino)sulfonyl]benzoic acid.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. nih.gov For similar benzoic acid derivatives, DFT calculations have shown that the HOMO is often localized over the aromatic ring, while the LUMO may be distributed across other parts of the molecule, such as the carboxylic acid or sulfonamide groups. mdpi.com For this compound, the HOMO is expected to be located on the electron-rich benzene (B151609) ring, and the LUMO on the electron-withdrawing sulfonyl and carboxyl groups.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. uni-muenchen.de It is a valuable tool for predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the oxygen atoms of the carboxyl and sulfonyl groups would exhibit a strong negative potential, making them sites for hydrogen bonding and interactions with positive ions. mdpi.comresearchgate.net The hydrogen atom of the carboxylic acid and the N-H proton of the sulfonamide would show a positive potential. mdpi.com MEP analyses have been instrumental in understanding the salt-forming sites of probenecid (B1678239). mdpi.com

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a theoretical basis for understanding the molecule's behavior in chemical reactions.

DescriptorFormulaSignificance
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)Reciprocal of hardness, indicates reactivity.
Electronegativity (χ) χ = (I + A) / 2Power of an atom to attract electrons.
Chemical Potential (μ) μ = -χ"Escaping tendency" of electrons.
Electrophilicity Index (ω) ω = μ2 / (2η)Measures the energy lowering upon accepting electrons.

This table presents theoretical descriptors calculated from HOMO and LUMO energies derived from DFT studies, as demonstrated in studies of related molecules. actascientific.combiomedres.us

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. chemrxiv.org Docking algorithms score different binding poses based on factors like shape complementarity and intermolecular forces, with lower scores typically indicating better binding affinity. Probenecid is known to interact with several protein targets, including organic anion transporters (OATs) and the ATP-release channel pannexin-1. clinpgx.orgnih.gov

A recent computational study explored the interaction of probenecid with several targets related to SARS-CoV-2 and Respiratory Syncytial Virus (RSV) co-infection. nih.gov The study revealed strong binding affinities with proteins such as AKT1, EGFR, SRC, HSP90AA1, and PPARG. nih.gov

Target ProteinBinding Affinity (kcal/mol)
AKT1 -7.2
EGFR -7.6
SRC -7.1
HSP90AA1 -7.7
PPARG -7.0

Data from a molecular docking study of probenecid with potential protein targets. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the stability and dynamics of the ligand-protein complex over time. frontiersin.org These simulations model the movements of atoms and molecules, providing insights into the flexibility of the complex and the persistence of key interactions, such as hydrogen bonds. In the study of probenecid's interaction with SARS-CoV-2/RSV targets, MD simulations confirmed that the complexes with SRC, EGFR, and HSP90AA1 remained stable, suggesting they are potential binding targets. nih.gov Similarly, MD studies on probenecid analogues with the Pannexin-1 channel have been used to understand the dynamic interactions that lead to channel blocking. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.com

The fundamental principle of QSAR/QSPR is that the variations in the biological activity or properties of a group of molecules are dependent on the changes in their molecular structure. These models are expressed as mathematical equations:

Activity/Property = f (Molecular Descriptors)

Molecular descriptors are numerical values that describe the physicochemical, topological, or electronic properties of a molecule. For a series of this compound derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific target, such as an organic anion transporter.

Steps in QSAR/QSPR Modeling:

Data Set Collection: A set of probenecid analogues with measured biological activity (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: Various molecular descriptors (e.g., lipophilicity (logP), molar refractivity, electronic parameters, topological indices) are calculated for each molecule.

Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation relating the descriptors to the activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

While specific QSAR models for this compound are not prominently featured in the literature, studies on derivatives have been performed. For instance, probenecid has been chemically modified to create 1,3,4-oxadiazole-phthalimide hybrids, and their biological activities have been evaluated, laying the groundwork for potential future QSAR studies. mdpi.com

Conformational Analysis and Energy Landscapes

This compound is a flexible molecule with several rotatable bonds, allowing it to adopt multiple three-dimensional shapes or conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies.

The key rotatable bonds in probenecid are around the sulfonamide group (C-S and S-N bonds) and the isopropyl group. Rotation around these bonds leads to different conformers, each with a specific potential energy. A computational scan of these rotations can be performed to map out the potential energy surface. mdpi.com

The results of this analysis can be visualized as an energy landscape, a plot that shows the potential energy as a function of the conformational coordinates (e.g., dihedral angles). mdpi.com

Local Minima: Represent stable, low-energy conformations of the molecule.

Saddle Points (Transition States): Represent the energy barriers that must be overcome for the molecule to transition from one stable conformation to another.

Understanding the preferred conformations and the energy barriers between them is crucial, as the specific conformation of the molecule often dictates its ability to bind to a biological target. The crystal structures of probenecid salts have revealed that the molecule can adopt different conformations depending on its crystalline environment, highlighting its inherent flexibility. mdpi.com

Prediction of Spectroscopic Parameters

Computational quantum chemistry methods, particularly DFT, can be used to predict various spectroscopic parameters for this compound. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. mdpi.comresearchgate.net By comparing the calculated spectrum of a proposed structure with the experimental spectrum, researchers can confirm the identity and purity of their compound. Theoretical calculations can also help assign specific peaks to individual atoms within the molecule.

Medicinal Chemistry and Drug Discovery Research on 4 Isopropylamino Sulfonyl Benzoic Acid

Lead Compound Identification and Optimization

The journey of Probenecid (B1678239) began not as a treatment for gout, but as a strategic tool to enhance antibiotic therapy. During World War II, there was a critical need to extend the limited supplies of penicillin. mdpi.comambeed.com Scientists sought a compound that could block the rapid excretion of penicillin by the kidneys, thereby increasing its concentration in the blood and prolonging its therapeutic effect. mdpi.comfda.gov

This effort led to the identification of Probenecid as a lead compound. It was developed as an alternative to a predecessor compound, caronamide, to competitively inhibit the renal tubular secretion of organic acids like penicillin. mdpi.com Probenecid proved effective as a renal tubular blocking agent, inhibiting the secretion of penicillin and elevating its plasma levels two- to four-fold.

The process of lead optimization involves modifying a bioactive compound to improve its properties, such as potency, selectivity, and pharmacokinetic parameters. youtube.comncats.iomdpi.com The development of Probenecid from earlier molecules exemplifies this process, resulting in a compound with a favorable profile for its intended use as an adjuvant to antibiotic therapy. mdpi.com Its subsequent discovery as a potent uricosuric agent—a substance that increases the excretion of uric acid—was a pivotal observation that repurposed it for the treatment of hyperuricemia and gout. mdpi.comfda.govchembk.com This dual functionality highlights how lead optimization for one target can yield a compound with significant therapeutic value for another.

Structure-Activity Relationship (SAR) Studies for Efficacy Enhancement and Side Effect Reduction

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. For Probenecid and its analogs, SAR studies have been crucial in understanding their interaction with organic anion transporters (OATs), particularly URAT1, which is responsible for uric acid reabsorption in the kidneys. nih.govmdpi.com

Probenecid's core structure consists of a benzoic acid, a sulfonamide linker, and two propyl groups on the nitrogen atom. scbt.com Modifications to each of these parts can significantly alter the compound's efficacy and selectivity.

The Alkyl Chains: The nature of the alkyl groups on the sulfonamide nitrogen is critical for activity. Probenecid's two propyl groups are a key feature. The compound 4-[(Propylamino)sulfonyl]benzoic acid, also known as mono-N-depropylprobenecid, is a known metabolite and demonstrates how changes in this part of the molecule can occur in the body.

The Benzoic Acid Core: The carboxylic acid group is essential for its interaction with transporters. Esterification of this group, for instance, can reduce activity at the target, although it may improve oral absorption.

The Aromatic Ring: Substitutions on the benzoic acid ring can modulate activity. For example, the design of other uricosuric agents has involved replacing the benzoic acid with other aromatic systems to enhance potency and selectivity for URAT1. mdpi.com

A significant drawback of Probenecid is its lack of specificity, as it inhibits multiple OATs (e.g., OAT1, OAT3), leading to numerous drug-drug interactions. mdpi.com SAR studies have driven the development of newer agents, like benzbromarone (B1666195) and lesinurad, which have different structural motifs designed to achieve more potent and selective inhibition of URAT1. nih.govmdpi.com

CompoundKey Structural FeatureImpact on URAT1 InhibitionSelectivity vs. OAT1/OAT3
ProbenecidDi-n-propyl sulfonamideModerate PotencyLow (Inhibits OAT1/OAT3) mdpi.com
BenzbromaroneBenzofuran core, halogenationHigh Potency nih.govmdpi.comHigher than Probenecid
LesinuradTriazole and naphthalene (B1677914) coreHigh Potency mdpi.comHigh
Analog 1h (from study)Diarylmethane backboneVery High Potency (IC50 = 0.12 μM) mdpi.comNot specified

Rational Drug Design Approaches (e.g., Structure-Based Drug Design)

Rational drug design utilizes the three-dimensional structure of biological targets to design molecules that bind with high affinity and specificity. Although Probenecid was developed before modern structure-based design techniques were commonplace, its mechanism of action has informed the rational design of subsequent generations of uricosuric agents. mdpi.com

The identification of URAT1 as the key transporter for uric acid reabsorption in 2002 provided a specific molecular target for drug design. nih.govmdpi.com Researchers can now use the crystal structure of URAT1 (or homology models) to perform virtual screening or de novo design of inhibitors. The goal is to design compounds that fit precisely into the uric acid binding site of URAT1, maximizing potency while minimizing interactions with other transporters like OAT1 and OAT3 to reduce side effects and drug interactions. mdpi.com

The development of diarylmethane-based URAT1 inhibitors is an example of this modern approach. Starting with a known molecular scaffold, researchers systematically explored modifications to different parts of the molecule to optimize its fit within the target protein, leading to the discovery of compounds with highly potent URAT1 inhibitory activity. mdpi.com This contrasts with the earlier, more function-based approach that led to Probenecid's discovery.

Development of Novel Therapeutic Agents for Diverse Disease States

While initially developed for antibiotic retention and later repurposed for gout, the therapeutic potential of Probenecid and its derivatives continues to expand into new areas. ambeed.comfda.gov This is largely due to its ability to interact with a variety of membrane proteins beyond the renal OATs. fda.gov

Recent research has uncovered new pharmacological activities for Probenecid, suggesting its potential use in a range of diseases:

Central Nervous System (CNS) Disorders: Probenecid can cross the blood-brain barrier and inhibit transporters in the brain, which can increase the concentration of other drugs in the CNS. fda.gov This property is being explored to enhance the bioavailability of psychiatric and neuroprotective drugs. Furthermore, its ability to block pannexin 1 hemichannels suggests it may have anti-inflammatory and neuroprotective properties relevant to conditions like Alzheimer's disease. fda.gov

Cardiovascular Disease: Probenecid has been identified as a potent agonist of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel in heart muscle cells. Activation of this channel leads to a positive inotropic effect (increased contractility of the heart), suggesting a novel use as a non-injurious agent to treat heart failure.

Antiviral Applications: The broader class of 4-substituted sulfonamidobenzoic acid derivatives has been investigated as potential antiviral agents. Certain compounds in this class have been found to act as capsid binders, inhibiting the lifecycle of enteroviruses like coxsackievirus B3.

Therapeutic AreaMechanism of ActionPotential ApplicationReference
Infectious DiseaseInhibition of renal OATsAdjuvant to increase antibiotic plasma levels mdpi.com
Gout/HyperuricemiaInhibition of renal URAT1Increase uric acid excretion chembk.com
CNS DisordersInhibition of brain transporters and Panx1 channelsNeuroprotection, anti-inflammation, drug bioavailability enhancement fda.gov
Cardiovascular DiseaseAgonism of cardiac TRPV2 channelsPositive inotrope for heart failure
Viral InfectionsViral capsid binding (for related derivatives)Inhibition of enterovirus replication

Strategies for Overcoming Drug Resistance

Drug resistance is a major challenge in chemotherapy and infectious disease treatment. Probenecid's original application is, in fact, a strategy to combat a form of "resistance" by preventing the rapid elimination of antibiotics. mdpi.com By inhibiting renal efflux, it ensures that therapeutic concentrations of drugs like penicillin are maintained for longer, overcoming the ability of the body's clearance mechanisms to reduce the drug's effectiveness.

In cancer therapy, multidrug resistance (MDR) is often mediated by ATP-binding cassette (ABC) transporters that pump chemotherapy drugs out of cancer cells. Developing inhibitors of these transporters is a key strategy to overcome MDR. While not a primary application, the transporter-inhibiting nature of Probenecid and its derivatives makes this class of molecules conceptually interesting for such purposes.

Strategies to overcome resistance relevant to this class of compounds include:

Co-administration: Using Probenecid to block transporters that efflux other therapeutic agents, thereby increasing their intracellular concentration and efficacy.

Development of Specific Inhibitors: Designing novel derivatives that specifically inhibit MDR-related efflux pumps in cancer cells or pathogenic microbes.

Circumventing Resistance Mechanisms: The development of newer uricosuric agents with higher potency and selectivity than Probenecid can be seen as a strategy to overcome its clinical limitations, which can include insufficient response in some patients (a form of clinical resistance). mdpi.com

Advanced Drug Delivery System Innovations

The effectiveness of a drug is often limited by its physicochemical properties, such as poor water solubility, which can hinder its delivery and absorption. ambeed.com Probenecid is a crystalline powder that is poorly soluble in water, which can present challenges for formulation and delivery. fda.gov

Advanced drug delivery systems offer innovative solutions to such problems. While specific nanotechnology-based delivery systems for Probenecid are not yet widely reported, several platforms could be applied to enhance its therapeutic profile or that of its derivatives:

Nanoparticles: Encapsulating a drug within nanoparticles can improve its solubility, protect it from degradation, and allow for targeted delivery to specific tissues. For Probenecid derivatives aimed at cancer, nanoparticles could be designed to accumulate in tumors through the enhanced permeability and retention (EPR) effect.

Hydrogels: These polymer networks can be used for controlled, sustained release of a drug over time, which could be beneficial for chronic conditions like gout.

Targeted Delivery: Nanoparticles can be functionalized with ligands (e.g., antibodies) that bind to specific receptors on target cells. This approach could be used to deliver Probenecid-like molecules specifically to renal tubules for treating gout or to cancer cells to inhibit MDR pumps, thereby increasing efficacy and reducing systemic exposure.

These advanced systems hold the potential to improve the therapeutic index of drugs derived from the 4-[(isopropylamino)sulfonyl]benzoic acid scaffold, overcoming inherent limitations and enabling new clinical applications.

Applications in Materials Science and Industrial Research for 4 Isopropylamino Sulfonyl Benzoic Acid

Development of Functional Materials

The development of functional materials hinges on the precise control of molecular structure to achieve desired properties. 4-[(Isopropylamino)sulfonyl]benzoic acid serves as a valuable precursor in this regard. The presence of both a carboxylic acid and a sulfonamide group allows for directed interactions, such as hydrogen bonding, which is crucial for the self-assembly of supramolecular structures. These interactions guide the formation of ordered materials with specific functionalities. For instance, its derivatives can be designed to exhibit specific optical, electronic, or recognition properties, making them suitable for applications in sensors, catalysis, and smart materials.

Polymer Synthesis and Modification

In the realm of polymer science, this compound can be utilized in two primary ways: as a monomer for creating new polymers or as a modifying agent for existing ones. The carboxylic acid group can be readily converted into an ester or amide, allowing it to be incorporated into polyester (B1180765) or polyamide chains. The resulting polymers would feature pendant (isopropylamino)sulfonyl groups, which can influence the polymer's physical properties, such as solubility, thermal stability, and mechanical strength.

Furthermore, the introduction of sulfonic acid-related groups into polymer chains is a known strategy to enhance properties like thermal and salt resistance, which is particularly useful for materials in demanding environments like drilling fluids. researchgate.net The sulfonyl group in this compound can impart hydrophilicity and create sites for ionic interactions, potentially improving the performance of polymer membranes, hydrogels, and other functional polymer systems. researchgate.netmdpi.com The general approach involves grafting monomers onto a polymer backbone to create copolymers with tailored characteristics. mdpi.commdpi.com

Potential Role in Polymer Science Relevant Functional Group Anticipated Outcome
Monomer in PolycondensationCarboxylic AcidFormation of polyesters or polyamides with pendant sulfonamide groups.
Polymer Grafting/ModificationCarboxylic Acid / SulfonamideIntroduction of functional groups to alter solubility, thermal stability, and ionic conductivity.
Enhancing HydrophilicitySulfonamide GroupImproved water absorption and interaction for applications in hydrogels and membranes.

Liquid Crystal Applications

Benzoic acid derivatives are foundational molecules in the design of liquid crystals (LCs). nih.gov The formation of liquid crystalline phases is often driven by the self-assembly of molecules into ordered structures, a process heavily influenced by intermolecular forces like hydrogen bonding. nih.gov The carboxylic acid group of this compound is capable of forming strong hydrogen-bonded dimers, a common structural motif in liquid crystalline materials.

These dimers can then stack or arrange themselves into various mesophases (e.g., nematic, smectic) depending on temperature and molecular geometry. The isopropylamino)sulfonyl portion of the molecule would influence the packing and steric interactions between the dimers, thereby affecting the type of liquid crystal phase formed and its transition temperatures. By carefully designing the molecular structure, researchers can create liquid crystals with specific electro-optical properties for use in displays, sensors, and smart windows. researchgate.net

Feature Role in Liquid Crystal Formation
Carboxylic Acid GroupPromotes the formation of hydrogen-bonded dimers, a key self-assembly motif. nih.gov
Aromatic RingContributes to the rigid core structure necessary for anisotropic packing.
(Isopropylamino)sulfonyl GroupInfluences intermolecular spacing and steric interactions, affecting phase behavior.

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. brieflands.comresearchgate.net Benzoic acids are frequently used as these organic "linkers" because their carboxylate groups can effectively coordinate with metal centers. brieflands.comnih.gov this compound is a suitable candidate for a linker in MOF synthesis.

Upon deprotonation, its carboxylate group can bind to metal ions, forming the extended network structure characteristic of a MOF. The (isopropylamino)sulfonyl group would not participate in the primary framework coordination but would instead project into the pores of the MOF. researchgate.netnih.gov This functionalization of the pore environment is a key strategy for tuning the properties of MOFs for specific applications, such as gas storage, separation, and catalysis. researchgate.netnih.gov The presence of the sulfonyl group can alter the hydrophilicity/hydrophobicity of the pores and introduce specific binding sites for guest molecules. researchgate.netnih.gov

Component of the Molecule Function in MOF Structure Resulting Property
Carboxylic Acid (as Carboxylate)Binds to metal ions to form the framework structure.Creates a porous, crystalline material. brieflands.com
(Isopropylamino)sulfonyl GroupLines the internal pores of the MOF.Modifies pore chemistry for selective adsorption or catalysis. researchgate.net

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a photophysical phenomenon where certain molecules (luminogens) are non-emissive when dissolved in a solvent but become highly fluorescent upon aggregation. researchgate.net This effect is typically attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which closes non-radiative decay pathways and promotes radiative emission. researchgate.netencyclopedia.pub

Molecules exhibiting AIE often contain components like phenyl rings that can rotate freely in solution. researchgate.net this compound possesses a phenyl ring and an isopropyl group, both of which have rotational freedom. While the molecule itself is not a classic AIE luminogen, it can be incorporated as a component into larger molecular structures designed to exhibit AIE. If this benzoic acid derivative is used to build a larger system where the rotation of its phenyl or isopropyl groups becomes restricted upon aggregation, it could contribute to the AIE effect. This makes it a potentially useful building block for developing novel fluorescent probes, sensors, and organic light-emitting diodes (OLEDs) based on the AIE principle. rsc.orgmdpi.com

Utilization as Protein Degrader Building Blocks

Targeted protein degradation is a modern therapeutic strategy that utilizes small molecules, often called proteolysis-targeting chimeras (PROTACs), to eliminate specific disease-causing proteins from cells. sigmaaldrich.comlifechemicals.com PROTACs are bifunctional molecules composed of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. sigmaaldrich.combio-techne.com

The synthesis of PROTACs is a modular process that relies on a toolbox of chemical building blocks. precisepeg.comtocris.com These building blocks require reactive functional groups to enable their conjugation into the final PROTAC structure. This compound, with its accessible carboxylic acid group, is well-suited to serve as such a building block. sigmaaldrich.com The carboxylic acid can be readily activated to form an amide or ester bond, allowing it to be attached to a linker or to a ligand for the target protein. This versatility enables its incorporation into synthetic schemes for generating libraries of PROTACs for drug discovery and development. sigmaaldrich.comprecisepeg.com

Environmental Fate and Ecological Impact of Sulfonamide Benzoic Acids

Degradation Pathways and Persistence in Environmental Matrices

The environmental persistence of sulfonamide benzoic acids is governed by a combination of biotic and abiotic degradation processes. These processes determine the compound's half-life in different environmental matrices such as soil and water.

Degradation Pathways:

Hydrolysis: Hydrolysis is a key abiotic degradation pathway for many chemical compounds in aqueous environments. However, studies on a range of sulfonamides have shown that they are generally hydrolytically stable under typical environmental pH and temperature conditions, suggesting a long half-life in water with respect to this degradation route. nih.govresearchgate.net The stability of the sulfonamide bond to hydrolysis can vary depending on the specific chemical structure and the pH of the surrounding water. researchgate.netresearchgate.net For instance, the hydrolysis rate of some sulfonamides is highest in acidic conditions (pH 4) and lowest in alkaline conditions (pH 9). researchgate.net

Photodegradation: In sunlit surface waters, photodegradation can be a significant pathway for the transformation of sulfonamide compounds. nih.gov The rate of photodegradation is influenced by factors such as the intensity of sunlight, the presence of dissolved organic matter, and the pH of the water. nih.govresearchgate.net Indirect photolysis, mediated by natural organic matter, often plays a predominant role in the removal of sulfonamides from natural waters. nih.gov The half-lives of sulfonamides under natural sunlight conditions can range from minutes to days. nih.gov

Biodegradation: Microbial activity is a primary driver of the degradation of sulfonamide benzoic acids in soil and sludge. acs.orgnih.gov The rate of biodegradation can be influenced by soil type, microbial population, temperature, and moisture content. acs.org For example, some sulfonamides have been observed to dissipate more rapidly in silt loam soil compared to sandy soil, with average half-lives of around 18 to 21 days. acs.org The presence of organic matter, such as liquid swine slurry, can enhance microbial activity and decrease the persistence of these compounds in soil. acs.orgscilit.com Specific bacterial genera, such as Acinetobacter and Pseudomonas, have been identified as being responsible for the degradation of sulfonamides in sludge. nih.gov

Persistence in Environmental Matrices:

The persistence of sulfonamide benzoic acids in the environment is a balance of these degradation pathways. In soil, factors like adsorption to soil particles can protect these compounds from degradation, thereby increasing their persistence. mdpi.com Sulfonamides generally exhibit weak to moderate adsorption to soils. mdpi.com In aquatic systems, their persistence is largely determined by the interplay between their stability to hydrolysis and their susceptibility to photodegradation. nih.govnih.gov Due to their general stability, sulfonamides can persist in the environment, leading to their widespread detection in various water systems at concentrations ranging from nanograms per liter to micrograms per liter. researchgate.netnih.gov

Table 1: Factors Influencing the Degradation of Sulfonamide Benzoic Acids

Degradation PathwayInfluencing FactorsEnvironmental MatrixGeneral Persistence
Hydrolysis pH, TemperatureWaterHigh (generally stable)
Photodegradation Sunlight Intensity, Dissolved Organic Matter, pHSurface WaterLow to Moderate
Biodegradation Microbial Population, Soil Type, Organic Matter, Temperature, MoistureSoil, SludgeModerate

Metabolite Analysis and Environmental Transformations

Once in the environment, sulfonamide benzoic acids can be transformed into various metabolites and transformation products (TPs) through both biotic and abiotic processes. These transformation products may have different chemical properties and toxicological profiles than the parent compound.

A significant transformation pathway for many sulfonamides is acetylation . uniroma1.itresearchgate.net N-acetylated metabolites are common transformation products found in the environment, sometimes at concentrations comparable to or even higher than the parent compounds. nih.govresearchgate.net These acetylated metabolites can, under certain conditions, revert to the parent sulfonamide, acting as a potential reservoir of the original compound in the environment. uniroma1.it

Other identified transformation pathways include hydroxylation and cleavage of the sulfonamide bond (S-N, C-N, and C-S bonds), leading to the formation of various degradation products such as sulfanilic acid and aniline. acs.org A comprehensive review identified 607 transformation products for a range of sulfonamides, highlighting the complexity of their environmental transformations. leuphana.de

The analysis of these metabolites and TPs is crucial for a complete understanding of the environmental fate and impact of sulfonamide benzoic acids. However, data on the occurrence, physicochemical properties, degradation, and ecotoxicity of many of these TPs are still limited. leuphana.de

Table 2: Common Environmental Transformations of Sulfonamide Benzoic Acids

Transformation ProcessResulting ProductsSignificance
Acetylation N-acetylated sulfonamidesCan act as a reservoir for the parent compound. uniroma1.it
Hydroxylation Hydroxylated sulfonamidesAlters the chemical properties and potential toxicity.
Bond Cleavage (S-N, C-N, C-S) Sulfanilic acid, Aniline, and other fragmentsBreaks down the original molecule into smaller compounds. acs.org

Ecotoxicity Studies (e.g., Aquatic CrustaceanDaphnia magna)

The potential ecological impact of sulfonamide benzoic acids is often assessed through ecotoxicity studies on representative aquatic organisms. The freshwater crustacean Daphnia magna is a standard model organism for such studies due to its sensitivity to a wide range of chemical compounds. nih.govtandfonline.com

Studies on the acute toxicity of various sulfonamides to Daphnia magna have generally shown moderate toxicity, with 48-hour median effective concentrations (EC50) for immobilization often in the range of tens to hundreds of milligrams per liter. nih.govresearchgate.net For example, the acute EC50 for sulfamethazine (B1682506) has been reported to be in the range of 131-270 mg/L. nih.gov However, some sulfonamides, such as sulfaguanidine, have shown significantly higher toxicity. nih.gov

Chronic toxicity studies, which assess the effects on reproduction and growth over a longer period, are also crucial for understanding the sublethal impacts of these compounds. For sulfamethazine, the No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC) from reproduction tests have been determined to be 1.563 mg/L and 3.125 mg/L, respectively. nih.gov These findings suggest that at environmentally realistic concentrations, some sulfonamides may not pose a significant direct threat to crustacean populations. nih.gov

It is important to note that the toxicity of chemical mixtures can be different from that of individual compounds. Some studies have investigated the combined toxicity of different sulfonamides and have found additive, synergistic, or antagonistic effects. nih.gov Furthermore, the transformation products of sulfonamides can also exhibit toxicity, and in some cases, mixtures of transformation products can be more toxic than the parent compound. leuphana.de

**Table 3: Summary of Ecotoxicity Data for Select Sulfonamides on *Daphnia magna***

CompoundTest TypeEndpointValue (mg/L)Reference
SulfamethazineAcute48h EC50131 - 270 nih.gov
SulfaguanidineAcute48h EC503.86 nih.gov
SulfamethazineChronicNOEC (reproduction)1.563 nih.gov
SulfamethazineChronicLOEC (reproduction)3.125 nih.gov

Emerging Research Avenues and Future Perspectives for 4 Isopropylamino Sulfonyl Benzoic Acid

Advanced Bioimaging and Sensing Applications

The development of sophisticated tools for visualizing and sensing biological processes at the molecular level is a cornerstone of modern biomedical research. Small molecules play a crucial role in this field, often acting as probes or modulators of cellular functions.

The structural framework of 4-[(Isopropylamino)sulfonyl]benzoic acid suggests its potential utility in bioimaging. Its well-studied analog, Probenecid (B1678239), is known to inhibit organic anion transporters (OATs), which are membrane proteins responsible for the efflux of various substances from cells, including many fluorescent dyes used in bioimaging. nih.govnih.gov By blocking these transporters, Probenecid effectively traps dyes inside cells, enhancing fluorescent signals in techniques like fluorescence microscopy and flow cytometry.

Future research could explore whether this compound exhibits similar or potentially more specific inhibitory effects on these transporters. The variation in the N-alkyl group (isopropyl vs. dipropyl) could subtly alter its binding affinity and selectivity for different OAT isoforms, making it a potentially valuable tool for fine-tuning imaging experiments. Furthermore, the benzoic acid moiety provides a reactive handle for chemical conjugation, allowing for the direct attachment of fluorophores. This could enable the development of novel targeted imaging agents or sensors designed to report on specific cellular environments or transporter activity.

Table 1: Comparative Properties and Bioimaging Research Potential

Feature Probenecid (Known Analog) This compound (Prospective) Potential Research Focus
Primary Mechanism Inhibition of Organic Anion Transporters (OATs) and Pannexin 1 channels. wikipedia.orgnih.govscbt.com Predicted inhibition of OATs and other membrane transporters. Comparative analysis of inhibitory potency and selectivity against a panel of transporters.
Bioimaging Role Used to retain anionic fluorescent dyes within cells, enhancing signal. nih.gov Investigation as a potentially more selective or potent dye-retention agent. Development of novel imaging protocols using the compound to study specific cell populations.

| Chemical Modification | Carboxylic acid group allows for derivatization. | Carboxylic acid group enables conjugation to fluorophores, creating targeted probes. | Synthesis and characterization of fluorescent derivatives for direct cellular imaging. |

Nanotechnology Integration in Therapeutic and Material Science Contexts

Nanotechnology offers powerful platforms for revolutionizing drug delivery and creating advanced materials. The integration of small molecules like this compound with nanomaterials could unlock new therapeutic and technological capabilities. mdpi.com

In a therapeutic context, the compound could be conjugated to the surface of nanoparticles to enhance its pharmacological properties. For instance, loading it onto biocompatible carriers such as polymeric nanoparticles or liposomes could improve its solubility, control its release profile, and potentially target it to specific tissues, thereby increasing efficacy and reducing systemic exposure. mdpi.com Given the known anti-inflammatory properties of Probenecid through its interaction with the inflammasome pathway, a nanoparticle-based delivery system for this compound could be a promising strategy for targeted anti-inflammatory therapies. wikipedia.org

In material science, the defined chemical structure of this compound makes it an attractive candidate for surface functionalization. The carboxylic acid group can be used to anchor the molecule onto metal or metal oxide nanoparticles, creating a functional surface with specific chemical and physical properties. Such modified nanomaterials could be explored for applications in chemical sensing, catalysis, or as specialized coatings.

Table 2: Potential Nanotechnology Integration Strategies

Nanomaterial Type Conjugation Method Potential Therapeutic Application Potential Material Science Application
Polymeric Nanoparticles Covalent bonding (e.g., amide linkage) Controlled release of the compound for sustained therapeutic effect. Creation of functional polymer composites.
Liposomes Encapsulation within the aqueous core or lipid bilayer Enhanced bioavailability and reduced off-target effects. Development of specialized drug delivery vesicles.
Gold Nanoparticles Thiol-gold linkage or electrostatic adsorption Targeted delivery to specific cell types using additional ligands. Fabrication of nanoscale sensors or diagnostic tools.

| Magnetic Nanoparticles | Surface coating and functionalization | Magnetically guided delivery to a target site (e.g., a tumor). mdpi.com | Development of responsive or "smart" materials. |

Implications for Personalized Medicine Approaches

Personalized medicine aims to tailor medical treatment to the individual characteristics of each patient, including their genetic makeup. nih.gov The efficacy and disposition of many drugs are influenced by genetic variations (polymorphisms) in genes encoding drug transporters, metabolizing enzymes, and targets.

The primary biological targets of the Probenecid family of compounds are organic anion transporters (OATs), which play a critical role in drug excretion and homeostasis. nih.govresearchgate.net It is highly probable that this compound also interacts with these transporters. Genetic variations in OAT genes are known to alter transporter function, leading to significant inter-individual differences in the response to drugs that are OAT substrates or inhibitors.

Therefore, should this compound be developed as a therapeutic agent, its clinical application could be guided by pharmacogenomic testing. Identifying a patient's OAT genotype could help predict their response to the compound, allowing for the optimization of its use to maximize therapeutic benefit and minimize potential risks. This personalized approach would be crucial for any future clinical translation of this molecule or its derivatives.

Interdisciplinary Research Directions in Chemical Biology and Green Chemistry

The versatility of this compound makes it a compelling subject for interdisciplinary research, particularly at the intersection of chemical biology and green chemistry.

Chemical Biology: In chemical biology, small molecules are used as probes to dissect complex biological processes. acs.org this compound could be synthesized and utilized as a chemical tool to investigate the structure-activity relationships of transporter proteins. By systematically comparing its inhibitory profile to that of Probenecid and other analogs, researchers could gain deeper insights into the molecular determinants of substrate and inhibitor binding within the OAT family. This could facilitate the design of more potent and selective drugs targeting these transporters.

Green Chemistry: The principles of green chemistry focus on designing chemical processes that are environmentally benign and sustainable. unibo.it The synthesis of sulfonamides often involves traditional methods that may use hazardous reagents and solvents. Future research should focus on developing green synthetic routes to this compound. This could involve exploring water-based reaction media, utilizing catalytic methods to improve atom economy, and starting from renewable raw materials. rsc.orgmdpi.com Adopting such methods would not only reduce the environmental impact of its synthesis but also align its production with modern standards of sustainable chemical manufacturing. wjpmr.commdpi.com

Table 3: Comparison of Synthetic Approaches

Synthesis Aspect Traditional Approach Potential Green Chemistry Approach Key Green Principle
Solvent Organic solvents (e.g., pyridine (B92270), DMF) Water, 2-MeTHF, or solvent-free conditions. rsc.orgmdpi.com Safer Solvents & Auxiliaries
Base Stoichiometric organic bases (e.g., pyridine) Catalytic amounts of a recyclable base or inorganic bases like sodium carbonate. mdpi.com Catalysis
Purification Multi-step extraction and chromatography Precipitation and filtration, minimizing solvent waste. Waste Prevention

| Starting Materials | Petroleum-derived precursors | Bio-based feedstocks derived from the shikimate pathway. mdpi.com | Use of Renewable Feedstocks |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-[(Isopropylamino)sulfonyl]benzoic acid with high yield and purity?

  • Methodology : Optimize sulfonation and amination steps using controlled temperature (60–80°C) and catalysts like triethylamine. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization from ethanol/water mixtures. Adjust molar ratios of benzoic acid derivatives and isopropylamine to minimize by-products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Use 1H^1H- and 13C^{13}C-NMR to confirm the sulfonyl and isopropylamino groups (e.g., sulfonyl proton at δ 3.1–3.3 ppm; isopropyl methyl groups at δ 1.2–1.4 ppm). IR spectroscopy identifies sulfonyl (1150–1250 cm1^{-1}) and carboxylic acid (1700–1720 cm1^{-1}) functionalities. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity ≥95% .

Q. What are the critical considerations for handling and storing this compound in laboratory settings?

  • Methodology : Store in airtight containers at 2–8°C to prevent hydrolysis. Use nitrile gloves and fume hoods during handling. Avoid prolonged exposure to moisture or alkaline conditions, which may degrade the sulfonyl group. Conduct regular stability assays via HPLC to monitor degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of sulfonamide-containing compounds like this compound?

  • Methodology : Re-evaluate urinary excretion data using parallel Michaelis-Menten and dose-dependent pseudo-first-order kinetic models. For example, probe acyl glucuronide formation (Michaelis-Menten) and oxidized metabolite kinetics (pseudo-first-order) under varying doses (0.5–2 g). Account for product inhibition via computational simulations .

Q. What experimental strategies are recommended for elucidating the enzyme inhibition mechanism of this compound?

  • Methodology : Conduct in vitro enzyme assays (e.g., carbonic anhydrase or ATP-binding cassette transporters) using varying inhibitor concentrations. Determine IC50_{50} values via nonlinear regression and analyze inhibition type (competitive/non-competitive) using Lineweaver-Burk plots. Validate with isothermal titration calorimetry (ITC) to measure binding affinity .

Q. How does the isopropylamino substituent influence the solubility and reactivity of this compound compared to other analogs?

  • Methodology : Compare logP values (via shake-flask method) and aqueous solubility (via nephelometry) with analogs lacking the isopropyl group. Assess reactivity through hydrolysis studies under acidic/alkaline conditions. The isopropyl group enhances lipophilicity (logP ≈ 2.1) but reduces solubility in polar solvents, necessitating formulation adjustments for bioavailability .

Q. What methodologies are employed to analyze the compound’s stability under various pH and temperature conditions?

  • Methodology : Perform forced degradation studies at pH 1–13 (37°C, 72 hours) and elevated temperatures (40–60°C). Monitor degradation products via LC-MS and identify major pathways (e.g., sulfonyl group hydrolysis at pH >10). Use Arrhenius plots to predict shelf life under standard storage conditions .

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